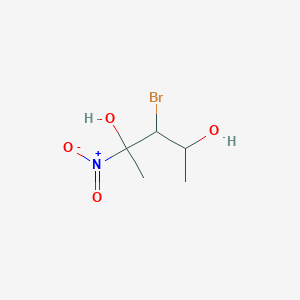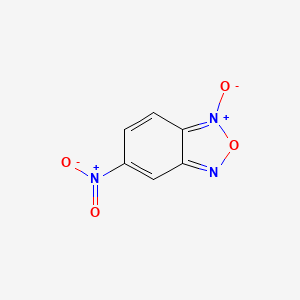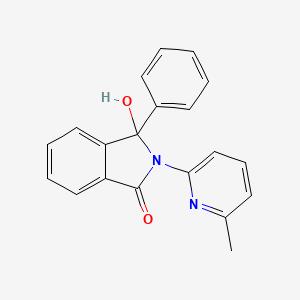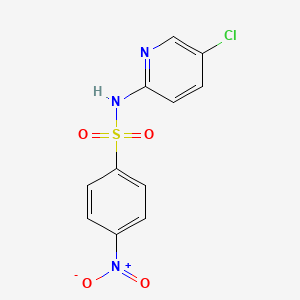
methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is an organic compound characterized by the presence of a sulfinyl group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate typically involves the reaction of 4-methylthiophenol with methyl acrylate under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-(4-ethylphenyl)sulfinylprop-2-enoate
- Methyl (E)-3-(4-methoxyphenyl)sulfinylprop-2-enoate
- Methyl (E)-3-(4-chlorophenyl)sulfinylprop-2-enoate
Uniqueness
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
184377-59-1 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate |
InChI |
InChI=1S/C11H12O3S/c1-9-3-5-10(6-4-9)15(13)8-7-11(12)14-2/h3-8H,1-2H3/b8-7+ |
Clé InChI |
KPTMWEXKNADVTD-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)/C=C/C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)


![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)




![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)


![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)

